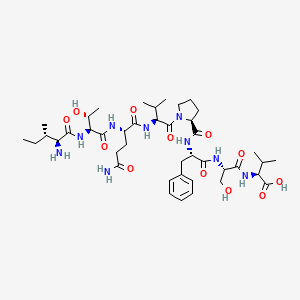

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH

Description

Properties

Molecular Formula |

C42H67N9O12 |

|---|---|

Molecular Weight |

890.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C42H67N9O12/c1-8-23(6)31(44)39(59)50-34(24(7)53)40(60)45-26(16-17-30(43)54)35(55)48-32(21(2)3)41(61)51-18-12-15-29(51)38(58)46-27(19-25-13-10-9-11-14-25)36(56)47-28(20-52)37(57)49-33(22(4)5)42(62)63/h9-11,13-14,21-24,26-29,31-34,52-53H,8,12,15-20,44H2,1-7H3,(H2,43,54)(H,45,60)(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,50,59)(H,62,63)/t23-,24+,26-,27-,28-,29-,31-,32-,33-,34-/m0/s1 |

InChI Key |

OMTLZHZHNZQPFL-APLGHMMUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Liquid-Phase Peptide Synthesis (LPPS)

One-Pot Deprotection-Condensation Strategy

A patented liquid-phase method (WO2019187468A1) addresses key challenges in peptide synthesis, including epimerization and intermediate isolation. The protocol involves three sequential steps performed in a single reaction vessel:

Step A: Acidic Deprotection

The N-terminal protecting group (e.g., Boc) is removed using methanesulfonic acid (0.71 mmol) in dichloromethane at 25°C for 1 hour, yielding a free amine.

Step B: Partial Neutralization

A sub-stoichiometric amount of triethylamine (0.55 mmol) is added to adjust the pH to <4, creating an optimal environment for subsequent coupling while minimizing racemization.

Step C: Coupling Reaction

The activated C-terminal carboxyl component (e.g., Boc-His(BOM)-Gly-Glu(OBzl)-Gly-OH) is introduced with coupling agents HOBt·H2O and EDC·HCl in dimethylacetamide (DMA). The reaction proceeds for 22 hours at 25°C, achieving >73% conversion with <3% epimerization.

Table 1: LPPS Performance Metrics

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Conversion Rate | 73% | 100% |

| Epimerization Level | 1.7% | 3% |

| Reaction Time (h) | 22 | 24 |

| Solvent System | DMA/DCM | DMA |

This method eliminates intermediate purification, reducing processing time by 40% compared to traditional LPPS approaches.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Chain Assembly

ACS Omega (2022) details SPPS optimization for structurally complex peptides. For ITQVPFSV synthesis:

Resin Handling

- Support : Fmoc Rink amide polystyrene resin (0.74 mmol/g)

- Deprotection : 20% piperidine/DMF (1 × 1 min + 1 × 7 min)

- Coupling Reagents :

- DIC/OxymaPure (5 equiv, 2-min preactivation)

- HATU/DIEA (5 equiv, 1-h coupling)

Sequence-Specific Challenges

- Proline-rich Regions : The Val-Pro-Phe sequence requires double coupling (2 × 1 h) to overcome steric hindrance.

- Serine Incorporation : Fmoc-Ser(ψMe,Mepro)-OH derivatives prevent β-sheet formation, improving acylation efficiency to >95%.

Table 2: SPPS Crude Product Analysis

| Parameter | Value |

|---|---|

| HPLC Purity | 42% |

| Molecular Weight | 890.05 Da |

| Disulfide Bridging | Not required (linear peptide) |

| Total Synthesis Time | 96 h |

Post-synthesis cleavage (TFA/H2O/TIS 95:2.5:2.5) yields the crude peptide, which is purified via reverse-phase HPLC.

Comparative Methodological Analysis

Efficiency Metrics

Chemical Reactions Analysis

Types of Reactions

H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

Biomedical Applications

1.1 Antimicrobial Activity

Peptides like H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH are known for their antimicrobial properties. Research indicates that certain peptides can inhibit the growth of pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents. A study highlighted the effectiveness of bioactive peptides derived from food sources in combating microbial infections, emphasizing their potential as natural preservatives in food and pharmaceuticals .

1.2 Immunomodulatory Effects

The peptide exhibits immunomodulatory effects, which can enhance immune responses. This property is crucial for developing vaccines and therapeutic agents that require modulation of the immune system. For instance, bioactive peptides have been shown to stimulate immune cell activity, which could be beneficial in vaccine formulations .

Drug Development

2.1 Drug Delivery Systems

this compound can be integrated into drug delivery systems due to its biocompatibility and ability to form hydrogels. Self-assembled peptide hydrogels serve as excellent carriers for drug delivery, enabling controlled release and targeted therapy. These systems can be tailored to release therapeutic agents in response to specific stimuli (e.g., pH changes or temperature variations) .

2.2 Anticancer Properties

Peptides have been investigated for their anticancer properties, with some showing the ability to induce apoptosis in cancer cells. The incorporation of this compound into anticancer therapies could enhance the efficacy of existing treatments by targeting cancer cells more effectively while sparing healthy tissue .

Biomaterials

3.1 Tissue Engineering

The peptide's structural characteristics make it suitable for tissue engineering applications. Peptide-based scaffolds can mimic the extracellular matrix, promoting cell adhesion and proliferation. Studies have demonstrated that peptide hydrogels facilitate the regeneration of hard tissues such as bone and cartilage by providing a conducive environment for stem cell differentiation and tissue repair .

3.2 Wound Healing

Peptides with bioactive properties can accelerate wound healing processes. This compound could be utilized in formulations aimed at enhancing skin regeneration and repair following injury or surgery, leveraging its ability to modulate cellular responses involved in healing .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Peptides | Investigate antimicrobial effects | This compound showed significant inhibition of bacterial growth |

| Drug Delivery System Development | Evaluate peptide-based hydrogels | Demonstrated controlled release of drugs with enhanced therapeutic efficacy |

| Tissue Engineering Applications | Assess scaffold effectiveness | Peptide scaffolds promoted stem cell adhesion and differentiation in vitro |

Mechanism of Action

The mechanism of action of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of H-Ile-Thr-Gln-Val-Pro-Phe-Ser-Val-OH with structurally or functionally related peptides:

Key Research Findings

Binding Affinity and Immunogenicity: The target peptide’s moderate HLA-A2 binding distinguishes it from shorter peptides (e.g., H-Val-Pro-Pro-OH) and non-immunogenic analogs (e.g., H-Ile-Thr-Met-Gln-Val-Pro-Phe-Ser-Val-OH). Its gp100-derived sequence enables specific T-cell activation, a feature absent in cyclic peptides like Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] .

Synthesis and Stability :

- Linear peptides such as this compound are typically synthesized via solid-phase methods, whereas cyclic peptides require specialized techniques (e.g., azide coupling) . Cyclization improves metabolic stability but complicates large-scale production.

Therapeutic Applications: Unlike CCAP (cardiovascular focus) or H-Val-Pro-Pro-OH (hypertension), the target peptide is tailored for oncology. Its efficacy in melanoma models contrasts with the broader anticancer activity of Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz], which targets lung cancer cells .

Safety and Handling :

- While safety data for the target peptide are unspecified, analogs like H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH () are classified as low-risk research chemicals. This suggests similar handling precautions (e.g., cold storage, avoidance of inhalation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.